PF-06821497
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Overview
Description
PF-06821497 is a potent and selective small molecule inhibitor of enhancer of zeste homolog 2 (EZH2), developed by Pfizer. EZH2 is a histone methyltransferase that plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). This compound has shown significant potential in inhibiting tumor growth in various cancers, including follicular lymphoma, small cell lung cancer, and castration-resistant prostate cancer .
Preparation Methods
The synthesis of PF-06821497 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as halogenation, methylation, and esterification.
Purification and isolation: The final compound is purified using techniques like column chromatography and recrystallization to obtain a high-purity product.
Industrial production methods for this compound involve scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This typically requires optimization of reaction conditions, solvent selection, and purification techniques.
Chemical Reactions Analysis
PF-06821497 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, using reagents like halogens or alkylating agents.
Scientific Research Applications
PF-06821497 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of EZH2 in gene regulation and epigenetics.
Biology: this compound is employed in biological studies to investigate the effects of EZH2 inhibition on cellular processes, such as cell proliferation, differentiation, and apoptosis.
Medicine: The compound is being evaluated in clinical trials for its potential to treat various cancers, including follicular lymphoma, small cell lung cancer, and castration-resistant prostate cancer
Industry: This compound is used in the development of new therapeutic agents targeting epigenetic regulators.
Mechanism of Action
PF-06821497 exerts its effects by inhibiting the enzymatic activity of EZH2. EZH2 is a component of the polycomb repressive complex 2 (PRC2), which is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3). This methylation marks genes for silencing, leading to the repression of tumor suppressor genes and promoting cancer progression. By inhibiting EZH2, this compound reduces H3K27me3 levels, leading to the reactivation of tumor suppressor genes and inhibition of cancer cell growth .
Comparison with Similar Compounds
PF-06821497 is unique among EZH2 inhibitors due to its high potency and selectivity. Similar compounds include:
Tazemetostat: Another EZH2 inhibitor approved for the treatment of epithelioid sarcoma.
GSK126: A selective EZH2 inhibitor with a distinct chemical structure.
EPZ-6438:
This compound stands out due to its strong inhibition of both wild-type and mutant EZH2 enzymes, making it a valuable tool in cancer research and therapy .
Properties
CAS No. |
1844849-10-0 |
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Molecular Formula |
C22H24Cl2N2O5 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(R)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C22H24Cl2N2O5/c1-11-6-17(29-2)15(21(27)25-11)8-26-5-4-13-16(23)7-14(19(24)18(13)22(26)28)20(30-3)12-9-31-10-12/h6-7,12,20H,4-5,8-10H2,1-3H3,(H,25,27)/t20-/m1/s1 |
InChI Key |
RXCVUHMIWHRLDF-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)[C@@H](C4COC4)OC)Cl)OC |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C(C4COC4)OC)Cl)OC |
Origin of Product |
United States |
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